

Toxicological Profile of Aminomethylphosphonic Acid (AMPA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: Initial literature searches for "[Amino(phenyl)methyl]phosphonic acid" yielded limited toxicological data. Consequently, this guide focuses on the significantly more researched and environmentally relevant compound, Aminomethylphosphonic Acid (AMPA), a primary metabolite of the widely used herbicide glyphosate. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Aminomethylphosphonic acid (AMPA) is a phosphonic acid derivative of significant environmental interest due to its prevalence as the primary degradation product of glyphosate. Toxicological evaluation of AMPA indicates a generally low order of acute toxicity. However, concerns regarding potential genotoxicity and effects on aquatic ecosystems have been raised. This technical guide provides a comprehensive overview of the available toxicological data for AMPA, including detailed summaries of key studies and their experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Acute and Sub-chronic Toxicity

AMPA exhibits low acute toxicity via the oral route in mammalian studies. Sub-chronic studies have identified the liver and urinary bladder as potential target organs at high doses.

Quantitative Acute and Sub-chronic Toxicity Data



| Study Type | Species | Route | Endpoint | Value | Reference |
|-------------------------|---------|-------|----------|---------------------|-------------------------|
| Acute Oral Toxicity | Rat | Oral | LD50 | 8300 mg/kg bw | (WHO, 1996) [1] |
| 90-Day Dietary Study | Rat | Oral | NOAEL | 400 mg/kg bw/day | (WHO, 1997, 2005)[2] |

Table 1: Summary of Acute and Sub-chronic Toxicity Data for AMPA.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

The 90-day oral toxicity study in rodents is a cornerstone for evaluating the sub-chronic effects of a substance.[1][3][4][5]

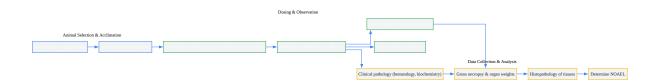
Objective: To determine the potential adverse effects of repeated oral administration of a test substance over a 90-day period.

Methodology:

- Test Animals: Young, healthy rodents (typically rats) are used.[3]
- Dose Groups: At least three dose levels of the test substance and a control group are included. Each group consists of an equal number of male and female animals.[5]
- Administration: The test substance is administered orally, typically via the diet, drinking water, or gavage, on a daily basis for 90 days.[5]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[5]
- Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analyses.
- Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.



• Endpoints: The study aims to identify target organs, characterize toxic effects, and determine a No-Observed-Adverse-Effect Level (NOAEL).[5]



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Experimental Workflow for a 90-Day Oral Toxicity Study.

Genotoxicity

The genotoxic potential of AMPA has been investigated in a battery of in vitro and in vivo assays, with some studies indicating a potential for DNA damage at higher concentrations.

Summary of Genotoxicity Studies



| Assay Type | Test System | Concentration/ Dose | Result | Reference |
|--------------------------|------------------------------------|------------------------|-------------------------------------|-----------------------------|
| Comet Assay | Hep-2 cells (in vitro) | 2.5 - 7.5 mM | Positive (DNA damage) | Mañas et al., 2009[5][6] |
| Chromosome Aberration | Human lymphocytes (in vitro) | 1.8 mM | Positive (clastogenic effect) | Mañas et al., 2009[5][6] |
| Micronucleus Test | Mice (in vivo) | 200 - 400 mg/kg | Positive | Mañas et al., 2009[5][6] |

Table 2: Genotoxicity Profile of AMPA.

Experimental Protocols for Genotoxicity Assays

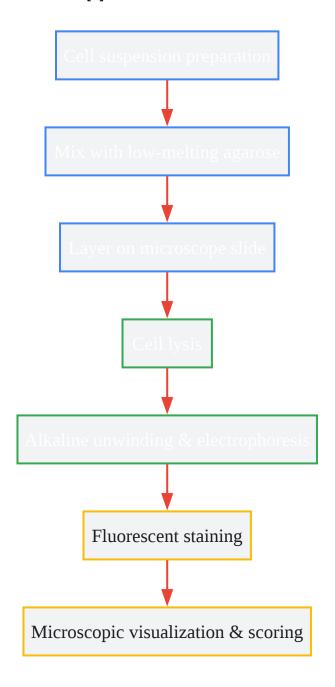
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][7] [8]

Methodology:

- Cell Preparation: A suspension of single cells (e.g., Hep-2 cells) is prepared.
- Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks migrates further towards the anode, forming a "comet tail".
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.



• Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[7]



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Workflow of the Comet Assay.

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[10][11][12][13][14]



Methodology:

- Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.[13]
- Exposure: The dividing cells are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9).
- Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Staining and Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[12]

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[15][16]

Methodology:

- Animal Dosing: Mice are treated with the test substance, typically via oral gavage or intraperitoneal injection, at several dose levels.[15]
- Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood is collected.[17]
- Slide Preparation: Smears are made on microscope slides.
- Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
- Scoring: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. An increase in micronuclei indicates genotoxic activity.[18]





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Workflow of the In Vivo Micronucleus Test.

Aquatic Ecotoxicology

AMPA's presence in surface waters has prompted studies on its effects on aquatic organisms. The available data suggest low chronic toxicity to fish and invertebrates.

Ouantitative Aquatic Toxicity Data

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |
|---|---------------------|----------|----------|--------------|---------------------------|
| Pimephales promelas (Fathead minnow) | Early-life stage | - | NOAEC | 12 | Levine et al., 2015[3] |
| Daphnia magna | Reproduction | 21 days | NOEC | 15 | Levine et al., 2015[3] |

Table 3: Chronic Aquatic Toxicity of AMPA.

Experimental Protocols for Aquatic Ecotoxicology Studies

This test evaluates the effects of a chemical on the early developmental stages of fish.[19][20] [21][22]

Methodology:

Test Organisms: Newly fertilized fish eggs (e.g., Pimephales promelas) are used.



- Exposure System: A flow-through or semi-static system is used to expose the developing fish to a range of concentrations of the test substance.[20]
- Duration: The test begins with fertilized eggs and continues until the larvae are actively feeding.
- Endpoints: Key endpoints include hatching success, larval survival, growth (length and weight), and the occurrence of developmental abnormalities.[20]
- Data Analysis: The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are determined.

This test assesses the impact of a substance on the reproductive output of the water flea, Daphnia magna.[23][24][25][26][27]

Methodology:

- Test Organisms: Young female daphnids (<24 hours old) are used.[23]
- Exposure: Daphnids are individually exposed to different concentrations of the test substance in a semi-static or flow-through system for 21 days.[24]
- · Feeding: The daphnids are fed daily.
- Reproduction Assessment: The number of live offspring produced by each female is counted regularly.[27]
- Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent. Adult mortality is also recorded. The NOEC and LOEC for reproduction are determined.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of AMPA in mammals are limited. One study in rats indicated potential for developmental effects, such as decreased fetal body weight, but only at doses that also caused maternal toxicity. No teratogenic effects were observed.



Conclusion

Aminomethylphosphonic acid (AMPA) demonstrates low acute oral toxicity in mammals. The primary concerns from a toxicological perspective are potential genotoxic effects at high concentrations and the widespread presence of AMPA in the environment, necessitating a thorough understanding of its ecotoxicological profile. The provided data and experimental outlines serve as a comprehensive resource for researchers and professionals in the fields of toxicology and drug development. Further research, particularly in the areas of chronic mammalian toxicity, carcinogenicity, and detailed mechanisms of genotoxicity, would contribute to a more complete risk assessment of AMPA.

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- To cite this document: BenchChem. [Toxicological Profile of Aminomethylphosphonic Acid (AMPA): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168688#toxicological-studies-of-amino-phenyl-methyl-phosphonic-acid]

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